molecular formula C12H18N2 B026557 1-(3-Methylbenzyl)piperazine CAS No. 5321-48-2

1-(3-Methylbenzyl)piperazine

Cat. No.: B026557
CAS No.: 5321-48-2
M. Wt: 190.28 g/mol
InChI Key: VTEOTZPEMDQENX-UHFFFAOYSA-N
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Description

Scientific Research Applications

AZD4635 has several scientific research applications, particularly in the field of oncology. It is being studied for its potential to enhance the efficacy of immune checkpoint inhibitors in cancer therapy. Preclinical studies have shown that AZD4635 can increase dendritic cell activation, antigen presentation, and cytotoxic T-cell infiltration and activity . Clinical trials are ongoing to evaluate its safety and efficacy in combination with other cancer therapies .

Safety and Hazards

1-(3-Methylbenzyl)piperazine is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Preparation Methods

The synthesis of AZD4635 involves several steps, including the preparation of key intermediates and the final coupling reactions. The synthetic route design for AZD4635 includes C-H activation screening and the use of various ligands, bases, and solvents under specific temperature conditions . Industrial production methods are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

AZD4635 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common reagents and conditions used in these reactions include palladium acetate, copper acetate, and various ligands and bases . The major products formed from these reactions are intermediates that are further processed to obtain the final compound.

Comparison with Similar Compounds

Similar compounds to AZD4635 include other adenosine A2A receptor antagonists such as:

    CPI-444: Another selective adenosine A2A receptor antagonist being studied for its potential in cancer therapy.

    PBF-509: A small molecule that targets the adenosine A2A receptor and is being investigated for its anti-tumor properties.

AZD4635 is unique in its high selectivity and potency, as well as its ability to enhance the efficacy of immune checkpoint inhibitors .

Properties

IUPAC Name

1-[(3-methylphenyl)methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-11-3-2-4-12(9-11)10-14-7-5-13-6-8-14/h2-4,9,13H,5-8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTEOTZPEMDQENX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40201291
Record name 3-Methylbenzylpiperazine
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Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5321-48-2
Record name 1-(3-Methylbenzyl)piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5321-48-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 3-Methylbenzylpiperazine
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Record name 1-(3-Methylbenzyl)piperazine
Source DTP/NCI
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Record name 3-Methylbenzylpiperazine
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Record name 1-(3-methylbenzyl)piperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.805
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 3-METHYLBENZYLPIPERAZINE
Source FDA Global Substance Registration System (GSRS)
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Synthesis routes and methods

Procedure details

α-Bromo-m-xylene (10 ml, 74 mmole) was added to a solution of 75 g (11.8 equiv.) of anhydrous piperazine in 500 ml of benzene and the reaction was heated to reflux for two hours. After cooling to room temperature, the reaction was diluted with 300 ml of diethyl ether and washed with 500 ml of 0.2 M sodium hydroxide followed by two 500 ml portions of water. The organic solution was dried over sodium sulfate and the solvent removed to give 11.0 g (78%) of crude 1-(3-methylbenzyl)piperazine as a colorless oil.
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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